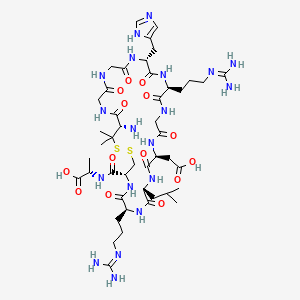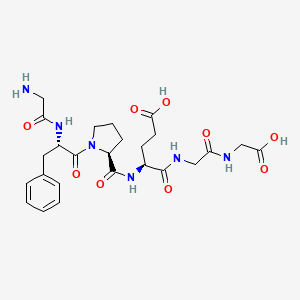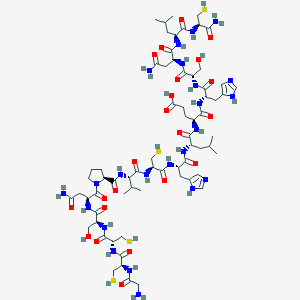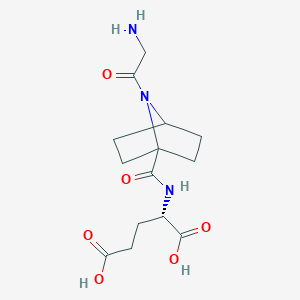
Gly-b7Pro-Glu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gly-b7Pro-Glu is a tripeptide composed of glycine, proline, and glutamic acid. This compound is known for its neuroprotective properties and has been studied extensively for its potential therapeutic applications, particularly in the field of neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gly-b7Pro-Glu can be achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The process involves the sequential addition of protected amino acids to a resin-bound peptide chain . The general steps include:
Resin Loading: The first amino acid (glycine) is attached to the resin.
Deprotection: The Fmoc group is removed using a base such as piperidine.
Coupling: The next amino acid (proline) is activated and coupled to the growing peptide chain using a coupling reagent like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Repetition: Steps 2 and 3 are repeated for the addition of glutamic acid.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound typically involves large-scale SPPS, which allows for the efficient and high-yield synthesis of peptides. Automation of the synthesis process using peptide synthesizers has further streamlined production, making it feasible to produce large quantities of the compound for research and therapeutic use .
Chemical Reactions Analysis
Types of Reactions
Gly-b7Pro-Glu can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogues with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HBTU are used in substitution reactions.
Major Products
The major products formed from these reactions include modified peptides with altered structural and functional properties, which can be used to study the effects of specific amino acid changes on the peptide’s activity .
Scientific Research Applications
Gly-b7Pro-Glu has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling and protein interactions.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of Gly-b7Pro-Glu involves its interaction with glutamate receptors in the brain. It binds to the N-methyl-D-aspartate (NMDA) receptor, modulating its activity and providing neuroprotective effects by reducing excitotoxicity and oxidative stress . This interaction helps to prevent neuronal damage and supports cognitive function .
Comparison with Similar Compounds
Similar Compounds
Gly-Pro-Glu (GPE): A similar tripeptide with neuroprotective properties.
Gly-Pro-Arg: Another tripeptide with different biological activities.
Gly-Pro-Hyp: Known for its role in collagen stability and wound healing.
Uniqueness
Gly-b7Pro-Glu is unique due to its specific sequence and the presence of glutamic acid, which plays a crucial role in its interaction with NMDA receptors. This specificity makes it particularly effective in modulating neuronal activity and providing neuroprotection .
Properties
Molecular Formula |
C14H21N3O6 |
|---|---|
Molecular Weight |
327.33 g/mol |
IUPAC Name |
(2S)-2-[[7-(2-aminoacetyl)-7-azabicyclo[2.2.1]heptane-1-carbonyl]amino]pentanedioic acid |
InChI |
InChI=1S/C14H21N3O6/c15-7-10(18)17-8-3-5-14(17,6-4-8)13(23)16-9(12(21)22)1-2-11(19)20/h8-9H,1-7,15H2,(H,16,23)(H,19,20)(H,21,22)/t8?,9-,14?/m0/s1 |
InChI Key |
AXVZKZJJSLXCSR-PUUHTONNSA-N |
Isomeric SMILES |
C1CC2(CCC1N2C(=O)CN)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
C1CC2(CCC1N2C(=O)CN)C(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


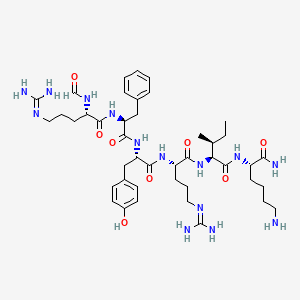

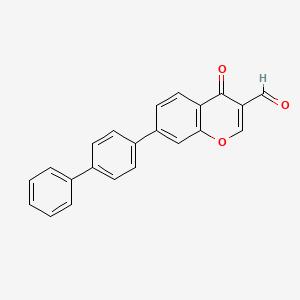

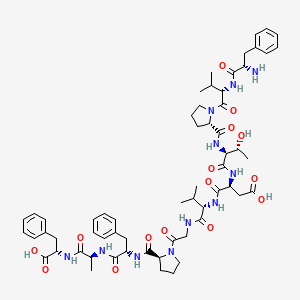
![N-[2-[4-[[(1-hydroxy-7-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methylamino]methyl]piperidin-1-yl]ethyl]naphthalene-1-sulfonamide](/img/structure/B10848789.png)
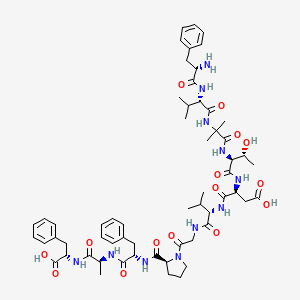
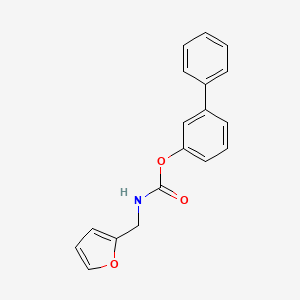
![2-[[4-[(2-amino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-(hydroxycarbamoyl)pyrrolidin-1-yl]-5-oxopentanoic acid](/img/structure/B10848806.png)
